REACTION_CXSMILES
|
Br[CH2:2][C:3]([C:5]1[C:13]2[C:8](=[CH:9][CH:10]=[C:11]([N+:14]([O-:16])=[O:15])[CH:12]=2)[N:7]([C:17]([O:19][C:20]([CH3:23])([CH3:22])[CH3:21])=[O:18])[N:6]=1)=O.[NH2:24][C:25]1[CH:30]=[CH:29][CH:28]=[CH:27][N:26]=1.C(=O)([O-])O.[Na+].O>O1CCCC1CO>[N:24]1[C:3]([C:5]2[C:13]3[C:8](=[CH:9][CH:10]=[C:11]([N+:14]([O-:16])=[O:15])[CH:12]=3)[N:7]([C:17]([O:19][C:20]([CH3:23])([CH3:22])[CH3:21])=[O:18])[N:6]=2)=[CH:2][N:26]2[CH:27]=[CH:28][CH:29]=[CH:30][C:25]=12 |f:2.3|
|
Name
|
|
Quantity
|
0.88 g
|
Type
|
reactant
|
Smiles
|
BrCC(=O)C1=NN(C2=CC=C(C=C12)[N+](=O)[O-])C(=O)OC(C)(C)C
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O1C(CCC1)CO
|
Name
|
|
Quantity
|
240 mg
|
Type
|
reactant
|
Smiles
|
NC1=NC=CC=C1
|
Name
|
|
Quantity
|
210 mg
|
Type
|
reactant
|
Smiles
|
C(O)([O-])=O.[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
by heating
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 1 hour
|
Duration
|
1 h
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The mixture was washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
the solvent was removed
|
Type
|
CUSTOM
|
Details
|
The residue was purified
|
Type
|
CUSTOM
|
Details
|
separated by silica gel column chromatography (ethyl acetate:hexane=1:7)
|
Name
|
|
Type
|
product
|
Smiles
|
N=1C(=CN2C1C=CC=C2)C2=NN(C1=CC=C(C=C21)[N+](=O)[O-])C(=O)OC(C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.38 g | |
YIELD: CALCULATEDPERCENTYIELD | 43.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |